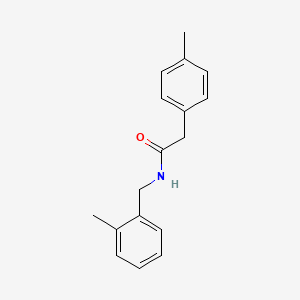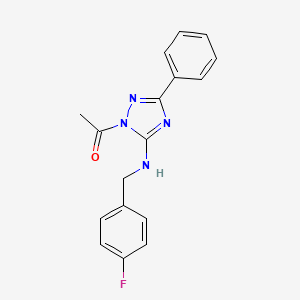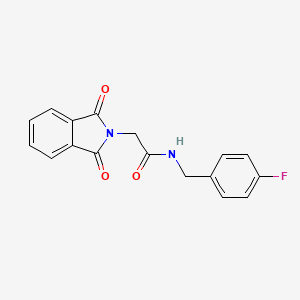
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential application in cancer research. FIIN-3 is a kinase inhibitor that targets the cysteine residue in the ATP-binding pocket of EGFR and other kinases.
作用机制
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide is a covalent inhibitor that targets the cysteine residue in the ATP-binding pocket of EGFR and other kinases. This covalent bonding results in irreversible inhibition of the kinase activity. N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to be highly selective for EGFR and other kinases that have a cysteine residue at the ATP-binding site.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to inhibit the phosphorylation of EGFR and downstream signaling pathways that are involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of cell growth. Moreover, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth.
实验室实验的优点和局限性
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is highly selective for EGFR and other kinases that have a cysteine residue at the ATP-binding site. Moreover, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other EGFR inhibitors. However, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has some limitations as well. It is a covalent inhibitor, which means that it irreversibly binds to the target kinase. This can make it difficult to study the kinetics of the inhibition. Moreover, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide research. One direction is to study the efficacy of N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide in combination with other cancer therapies. Another direction is to study the safety and efficacy of N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide in clinical trials. Moreover, there is a need to study the mechanism of resistance to N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide and develop strategies to overcome this resistance. Finally, there is a need to develop more potent and selective covalent inhibitors that can target other kinases that have a cysteine residue at the ATP-binding site.
Conclusion
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide is a small molecule inhibitor that has shown promising results in cancer research. It is a covalent inhibitor that targets the cysteine residue in the ATP-binding pocket of EGFR and other kinases. N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been found to be particularly effective in inhibiting the growth of non-small cell lung cancer cells that are resistant to other EGFR inhibitors. There are several future directions for N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide research, including studying its efficacy in combination with other cancer therapies, studying its safety and efficacy in clinical trials, and developing more potent and selective covalent inhibitors.
合成方法
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide can be synthesized through a multistep process that involves the coupling of 3-isobutyryl-1H-indole with 2-bromo-N-(2-furylmethyl)acetamide, followed by the deprotection of the N-protecting group. The final product is obtained through purification using chromatography.
科学研究应用
N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been found to be particularly effective in inhibiting the growth of non-small cell lung cancer cells that are resistant to other EGFR inhibitors. Moreover, N-(2-furylmethyl)-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been shown to be effective in inhibiting the growth of cancer cells with EGFR mutations that are resistant to other EGFR inhibitors.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)19(23)16-11-21(17-8-4-3-7-15(16)17)12-18(22)20-10-14-6-5-9-24-14/h3-9,11,13H,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNNCYOBLJAHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Furan-2-ylmethyl-2-(3-isobutyryl-indol-1-yl)-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)
![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)



![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)

![(4-aminobutyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5740923.png)
![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)